molecular formula C21H19NO6 B14086774 1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086774
M. Wt: 381.4 g/mol
InChI Key: VLIRYARGVCPEOL-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with hydroxy and methoxy substituents.

Preparation Methods

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Addition of the hydroxypropyl group: This step may involve a nucleophilic substitution reaction to attach the hydroxypropyl group to the core structure.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(4-Hydroxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methoxy group.

    1-(4-Methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the hydroxy group.

    1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Has a methoxypropyl group instead of a hydroxypropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO6/c1-27-16-11-12(7-8-14(16)24)18-17-19(25)13-5-2-3-6-15(13)28-20(17)21(26)22(18)9-4-10-23/h2-3,5-8,11,18,23-24H,4,9-10H2,1H3

InChI Key

VLIRYARGVCPEOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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